molecular formula C5H6O2S B1347192 2H-Thiopyran-3,5(4H,6H)-dione CAS No. 6881-49-8

2H-Thiopyran-3,5(4H,6H)-dione

Cat. No.: B1347192
CAS No.: 6881-49-8
M. Wt: 130.17 g/mol
InChI Key: VDHPFHUCOPGRLS-UHFFFAOYSA-N
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Description

2H-Thiopyran-3,5(4H,6H)-dione is an organic compound belonging to the thiopyran family. Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where the oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a six-membered ring with sulfur and two keto groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-3,5(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with sulfur sources under acidic or basic conditions. For example, the reaction of 1,3-diketones with elemental sulfur or hydrogen sulfide in the presence of a base such as sodium hydroxide can yield the desired thiopyran-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-3,5(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming thiopyran-diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiopyran-diols.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Thiopyran-3,5(4H,6H)-dione, a heterocyclic organic compound featuring a six-membered ring with one sulfur atom and two carbonyl groups at the 3 and 5 positions, has a variety of applications in scientific research.

Scientific Research Applications

This compound is used in chemistry as a building block for synthesizing complex heterocyclic compounds. It has been explored for its potential biological activities, including antimicrobial and anticancer properties, and as a scaffold for drug development, particularly in the design of enzyme inhibitors . Additionally, it is utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound undergoes several chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation The compound can be oxidized to create more complex oxygenated derivatives.
  • Reduction Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to diols.
  • Substitution Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions:

  • Oxidation Reagents such as potassium permanganate or chromium trioxide can be used.
  • Reduction Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride can be employed.
  • Substitution Halogenating agents, nucleophiles like amines or thiols, can be used.

The major products resulting from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications.

2H-Pyran-3,5(4H,6H)-dione, also known as pyranone, is a heterocyclic compound known for its diverse biological activities. It has demonstrated antimicrobial and anticancer properties. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This can involve inhibiting enzyme activity or disrupting cellular processes.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-3,5(4H,6H)-dione involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic and electrophilic interactions, making it a versatile intermediate in chemical reactions. The keto groups can also form hydrogen bonds and interact with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

2H-Thiopyran-3,5(4H,6H)-dione can be compared with other sulfur-containing heterocycles such as thiophenes and thiazoles. Unlike thiophenes, which have a five-membered ring, thiopyrans have a six-membered ring, which can influence their chemical reactivity and biological activity. Thiazoles, on the other hand, contain both sulfur and nitrogen atoms in the ring, leading to different chemical properties and applications.

List of Similar Compounds

  • Thiophene
  • Thiazole
  • 2H-Thiopyran
  • 2H-Thiopyran-4-one

Biological Activity

2H-Thiopyran-3,5(4H,6H)-dione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a thiopyran ring with two carbonyl groups, which contribute to its reactivity and ability to interact with biological targets. The sulfur atom in the thiopyran ring can engage in both nucleophilic and electrophilic interactions, making it a versatile intermediate in various chemical reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, derivatives of related compounds have shown effectiveness against gram-positive bacteria. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 micrograms/mL against Streptococcus species .

Table 1: Antimicrobial Activity of 2H-Thiopyran Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus1.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp.0.75

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, copper(II) complexes derived from this compound have shown promising results against colon cancer cell lines (HCT-15). These complexes were found to bind to DNA and induce apoptosis without significant toxicity to non-cancerous cells .

Table 2: Anticancer Activity of Copper(II) Complexes

ComplexCancer Cell LineIC50 (µM)Selectivity Ratio (Cancer/Non-cancerous)
Copper(II) complex of thiopyran derivativesHCT-150.22High

The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. The keto groups can form hydrogen bonds with biological molecules, while the sulfur atom can facilitate various chemical transformations that may disrupt cellular processes .

Case Studies

  • Synthesis and Activity of Thiopyrano-Fused Tetrazolo[1,5-a]Pyrimidines : A study utilized this compound in multicomponent reactions to synthesize thiopyrano-fused tetrazolo[1,5-a]pyrimidines. The resulting compounds exhibited notable anticancer activity against HCT-15 cells .
  • Endophyte-Derived Compounds : Research on Burkholderia contaminans NZ revealed that extracts containing bioactive compounds similar to those derived from thiopyran structures exhibited fungistatic activity against phytopathogens by inhibiting melanin synthesis .

Properties

IUPAC Name

thiane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPFHUCOPGRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315278
Record name 2H-Thiopyran-3,5(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6881-49-8
Record name 6881-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293807
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Record name 2H-Thiopyran-3,5(4H,6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2H-Thiopyran-3,5(4H,6H)-dione a useful building block in organic synthesis?

A1: this compound is a versatile building block for constructing diverse heterocyclic systems. Its structure, containing a thiopyran ring with two carbonyl groups, allows for various chemical transformations. [, , ] For instance, it readily reacts with dinucleophiles like hydrazines and hydroxylamine, enabling the synthesis of thiopyrano[3,4-c]pyrazolones, thiopyrano[4,3-d]isoxazoles, and thiopyrano[3,4-d]pyrimidines. []

Q2: Can you provide an example of a one-pot multicomponent reaction utilizing this compound to synthesize complex heterocycles?

A2: One example is the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives. [] This one-pot reaction involves this compound, an aryl aldehyde, and 1H-benzo[d]imidazol-2-amine in glacial acetic acid. This method provides a rapid and efficient route to these complex tetracyclic systems under mild conditions. []

Q3: How does the reaction of this compound with amines differ from its reaction with dinucleophiles?

A3: While dinucleophiles react with this compound to form fused heterocycles, amines can lead to different outcomes depending on the amine and reaction conditions. For example, reacting this compound with N,N-dimethylformamide dimethyl acetal leads to 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dione, which serves as a precursor for further reactions with dinucleophiles. [] On the other hand, simple amines might react with the carbonyl groups, potentially forming imines or enamines. [, ]

Q4: The provided research mentions the synthesis of "thiopyrano[3,4-b]pyridine" derivatives. Can you elaborate on the significance of this structural motif?

A4: Thiopyrano[3,4-b]pyridine represents a privileged scaffold in medicinal chemistry. This framework is present in numerous biologically active compounds with diverse pharmacological activities. [] Thus, developing efficient synthetic routes to access this core structure, and its derivatives, holds significant value for drug discovery endeavors.

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